The Mechanism of Action of AZ960: A Technical Guide
The Mechanism of Action of AZ960: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ960 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] This small molecule has demonstrated significant activity in preclinical studies, primarily through its targeted inhibition of the JAK2/STAT signaling pathway, which is a critical mediator of cell survival, proliferation, and differentiation.[4][5] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and other cancers.[2][6] This document provides a comprehensive overview of the mechanism of action of AZ960, detailing its biochemical and cellular activities, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: ATP-Competitive Inhibition of JAK2
AZ960 functions as a novel ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[1][2] This direct inhibition of JAK2's catalytic activity is the primary mechanism through which AZ960 exerts its cellular effects. The molecule exhibits high affinity for JAK2, as demonstrated by its low nanomolar inhibitory constants.[1][7]
Biochemical Profile and Selectivity
AZ960 has been extensively profiled in biochemical assays to determine its potency and selectivity against a panel of kinases.
Table 1: In Vitro Inhibitory Activity of AZ960
| Target | Parameter | Value | Notes |
| JAK2 | Kᵢ | 0.45 nM | ATP-competitive inhibition[1][7] |
| JAK2 | IC₅₀ | <3 nM | [1][7][8] |
| JAK3 | IC₅₀ | 9 nM | Demonstrates 3-fold selectivity for JAK2 over JAK3[1][7] |
| TrkA | IC₅₀ | ~100 nM | [4][7] |
| Aurora-A | IC₅₀ | ~100 nM | [4][7] |
| FAK | IC₅₀ | ~100 nM | [7] |
A kinase panel screening of 83 kinases revealed that at a concentration of 0.1 µM, AZ960 inhibited 11 kinases by more than 50%.[9]
Cellular Activity and Downstream Signaling
In cellular contexts, AZ960 effectively suppresses the JAK2/STAT signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cell lines dependent on JAK2 activity.[1][6]
Table 2: Cellular Activity of AZ960
| Cell Line | Assay | Parameter | Value | Downstream Effect |
| TEL-JAK2 Ba/F3 | STAT5 Phosphorylation | IC₅₀ | 15 nM | Inhibition of STAT5 signaling[1][9] |
| TEL-JAK2 Ba/F3 | Cell Proliferation | GI₅₀ | 25 nM | Growth inhibition[1][6] |
| TEL-JAK1 Ba/F3 | Cell Proliferation | GI₅₀ | 230 nM | [1][9] |
| TEL-JAK3 Ba/F3 | Cell Proliferation | GI₅₀ | 279 nM | [1][9] |
| TEL-Tyk2 Ba/F3 | Cell Proliferation | GI₅₀ | 214 nM | [1][9] |
| SET-2 (JAK2 V617F) | Cell Proliferation | GI₅₀ | 33 nM | Inhibition of STAT3/5 phosphorylation and induction of apoptosis[1][6] |
| MT-1 (HTLV-1 infected) | Cell Growth | IC₅₀ | - | Growth arrest and apoptosis[4][5] |
| MT-2 (HTLV-1 infected) | Cell Growth | IC₅₀ | - | Growth arrest and apoptosis[4][5] |
| Freshly Isolated AML Cells | Clonogenic Growth | - | - | Significant inhibition[1] |
| Freshly Isolated ATL Cells | Cell Growth | IC₅₀ | 0.3 µM & 0.7 µM (2 cases) | Growth inhibition[4][10] |
| MOLT-4 | Cell Growth | IC₅₀ | 1.2 µmol/L | Growth inhibition, possibly via Aurora A inhibition[4][10] |
Signaling Pathways Modulated by AZ960
The primary signaling pathway disrupted by AZ960 is the canonical JAK2/STAT pathway. Furthermore, AZ960 has been shown to impact the Pim/BAD/BCL-xL survival signaling axis.
JAK2/STAT Signaling Pathway
Cytokine or growth factor binding to their receptors leads to receptor dimerization and the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[4] JAK2 phosphorylates the recruited STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation.[4]
Pim/BAD/BCL-xL Survival Signaling Pathway
In JAK2-dependent cells, the inhibition of JAK2 by AZ960 leads to a reduction in the expression of Pim1 and Pim2 kinases.[6] Pim kinases are known to phosphorylate and inactivate the pro-apoptotic protein BAD. The inhibition of Pim1 results in decreased phosphorylation of BAD at Ser112.[6][11] Unphosphorylated BAD can then sequester the anti-apoptotic protein BCL-xL, leading to the induction of mitochondrial-mediated apoptosis.[6] Additionally, JAK2 inhibition directly downregulates the transcription of BCL-xL.[6]
References
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- 2. Sapphire Bioscience [sapphirebioscience.com]
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- 4. aacrjournals.org [aacrjournals.org]
- 5. AZ960, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the JAK2 inhibitor, AZ960, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
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- 9. Probe AZ-960 | Chemical Probes Portal [chemicalprobes.org]
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